molecular formula C18H18F2N4O2S B2520343 4-fluoro-N-(N-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)carbamimidoyl)benzenesulfonamide CAS No. 869075-07-0

4-fluoro-N-(N-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)carbamimidoyl)benzenesulfonamide

Cat. No.: B2520343
CAS No.: 869075-07-0
M. Wt: 392.42
InChI Key: WZAOQSQPKIUMSQ-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with a fluorine atom at the para position (C4). The sulfonamide nitrogen is further linked to a carbamimidoyl group (guanidine derivative), which is connected via an ethyl chain to a 5-fluoro-2-methylindole moiety. The indole’s fluorine substitution at position 5 and methyl group at position 2 contribute to its steric and electronic properties.

Properties

IUPAC Name

2-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(4-fluorophenyl)sulfonylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N4O2S/c1-11-15(16-10-13(20)4-7-17(16)23-11)8-9-22-18(21)24-27(25,26)14-5-2-12(19)3-6-14/h2-7,10,23H,8-9H2,1H3,(H3,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAOQSQPKIUMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CCN=C(N)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 4-fluoro-N-(N-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)carbamimidoyl)benzenesulfonamide is a derivative of benzenesulfonamide, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C18H19F2N5O2S
  • Molecular Weight : 393.44 g/mol
  • CAS Number : Not specified in the available literature.

Physical Properties

PropertyValue
SolubilitySoluble in DMSO
Melting PointNot available
StorageKeep in a cool, dry place

The biological activity of this compound is largely attributed to its interaction with various biological pathways:

  • Inhibition of Carbonic Anhydrase : Similar compounds have shown effectiveness as carbonic anhydrase inhibitors, which can influence dopaminergic signaling and neuroplasticity .
  • Calcium Channel Modulation : Studies indicate that sulfonamide derivatives may act as calcium channel inhibitors, affecting cardiovascular functions such as perfusion pressure and coronary resistance .
  • Impact on Neurotransmitter Release : The compound may stabilize glutamate release, thereby modulating synaptic plasticity and potentially influencing behaviors related to addiction and anxiety .

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with this compound:

  • Cardiovascular Effects : In vitro studies have shown that related sulfonamides can decrease perfusion pressure and improve coronary resistance in experimental models .
  • Behavioral Modulation : Animal studies suggest that derivatives can attenuate nicotine-induced behavioral sensitization, indicating potential applications in addiction therapy .

Study on Perfusion Pressure

A recent study evaluated the effect of related benzenesulfonamides on perfusion pressure:

CompoundDose (nM)Effect on Perfusion Pressure
Control-Baseline
4-Fluoro-N-(4-sulfamoylbenzyl) benzene sulfonamide0.001Decreased
4-(2-Aminoethyl)-benzenesulfonamide0.001Significant decrease

This study indicated that the compounds could interact with cardiovascular biomolecules, leading to significant changes in perfusion pressure over time .

Docking Studies

Docking analyses have been performed to predict the interaction of the compound with calcium channels:

  • Target Protein : Calcium channel (PDB ID: 6jp5)
  • Binding Affinity : Theoretical models suggest strong binding interactions with calcium channel proteins, supporting the hypothesis of calcium modulation as a mechanism of action.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Indole-Based Carboxamides ()

Compounds such as N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (compound 3) and 5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide (compound 4) share the 5-fluoroindole scaffold but replace the sulfonamide with a carboxamide group. Key differences:

  • Target Compound : Contains a sulfonamide group (polar, acidic) and carbamimidoyl (guanidine) linker.
  • Carboxamide Derivatives: Feature amide bonds (less basic) and benzophenone substituents.
  • Impact : The sulfonamide in the target compound may improve solubility and metabolic stability compared to carboxamides, while the guanidine group could enhance binding affinity to basic residues in target proteins .

Benzenesulfonamide Derivatives ( and )

  • 4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzenesulfonamide (): Shares the 4-fluorobenzenesulfonamide core but substitutes the indole with an imidazole and biphenyl group. The imidazole may confer metal-binding properties, whereas the indole in the target compound is more hydrophobic and structurally rigid.
  • 4-Fluoro-N-{1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}benzenesulfonamide (): Contains a piperidine-benzofuran substituent instead of the indole-guanidine system.

Heterocyclic Sulfonamides ( and )

  • 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Integrates a pyrazolopyrimidine-chromenone scaffold. The chromenone’s conjugated system may enhance π-π stacking, while the target compound’s indole offers planar rigidity.
  • 3-fluoro-N-[(1S)-1-[4-[(2-fluorophenyl)methyl]imidazol-2-yl]-2-[4-[(5S)-1,1,3-trioxo-1,2-thiazolidin-5-yl]phenyl]ethyl]benzenesulfonamide (): Features an isothiazolidinone ring, which introduces sulfone groups that could modulate oxidative stability .

Pharmacological and Physicochemical Properties

Property Target Compound N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide () 4-Fluoro-N-(imidazol-2-ylmethyl)benzenesulfonamide ()
Core Structure Indole + sulfonamide + guanidine Indole + carboxamide + benzophenone Imidazole + sulfonamide + biphenyl
Fluorine Substitution 5-Fluoroindole, 4-fluorobenzenesulfonamide 5-Fluoroindole 4-Fluorobenzenesulfonamide
Melting Point Not reported 249–250°C (compound 3) Not reported
Therapeutic Target Hypothesized: Serotonin receptors Not specified (likely kinase or GPCR) Orexin receptors (implied by )
Synthetic Yield Not reported 37.5% (compound 3) Not reported

Receptor Binding and Selectivity

The sulfonamide group is common in antagonists (e.g., α2A/5-HT7 in ), while the guanidine group may target basic residues in binding pockets. In contrast, ’s imidazole-containing sulfonamide may interact with orexin receptors due to its biphenyl substituent .

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